molecular formula C10H13N3 B1474691 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile CAS No. 1785315-35-6

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

Cat. No.: B1474691
CAS No.: 1785315-35-6
M. Wt: 175.23 g/mol
InChI Key: WCLOWAVEUFJQPR-UHFFFAOYSA-N
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Description

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLOWAVEUFJQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized indazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 12.5 μg/mL, showcasing its potential as a lead compound in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. This activity makes it a candidate for further investigation in the treatment of inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer activity of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile have revealed promising results. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. Specific studies have noted its efficacy against breast cancer and lung cancer cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

Enzyme Modulation

The compound's interactions with various enzymes have been extensively studied. It has been found to act as both an inhibitor and an activator depending on the specific enzymatic context. For instance, it modulates the activity of cyclooxygenase enzymes involved in the inflammatory response. Such properties are crucial for understanding its pharmacological effects and optimizing its therapeutic potential .

Cellular Signaling Pathways

Research indicates that 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile influences cellular signaling pathways related to cell growth and differentiation. Its ability to affect gene expression patterns suggests a role in regulating cellular processes that could be beneficial in treating various diseases .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique structure allows for modifications that can enhance material properties such as conductivity and stability. Research is ongoing to explore its application in developing advanced materials for electronic devices .

Comparative Analysis with Related Compounds

Compound NameUnique Features
Ethyl 1H-indazole-3-carboxylateDifferent structural configuration affecting reactivity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acidLacks ethyl group; different solubility and reactivity
1-(4-Methoxyphenyl)-1H-imidazol-4-ylmethanolExhibits distinct pharmacological profiles

This comparative analysis highlights how structural variations impact biological activity and potential applications across different fields.

Case Studies

  • Antimicrobial Activity Study : A study published in PMC demonstrated that derivatives of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile showed enhanced activity against Mycobacterium tuberculosis compared to traditional antibiotics .
  • Anti-inflammatory Research : A recent publication highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its potential use as a therapeutic agent in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
  • ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

Uniqueness

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the nitrile group at the 3-position can enhance its interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile (CAS Number: 1785315-35-6) is a heterocyclic compound belonging to the indazole family. Indazoles are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • Structure : The compound features an ethyl group at the 2-position and a nitrile group at the 3-position, which may enhance its interactions with biological targets.

The biological activity of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways. For instance, it may inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated multiple biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of indazole compounds exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been investigated for its anticancer effects. For example, it has been shown to inhibit cell proliferation in cancer cell lines with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.
  • Antiviral Properties : Some studies have explored the antiviral potential of indazole derivatives, indicating that they may interfere with viral replication mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile, it is useful to compare it with other indazole derivatives:

Compound NameIC50 (µM)Biological Activity
4,5,6,7-Tetrahydro-2H-indazole1.3Anticancer (HL60 cell line)
Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-indazole0.9Anticancer (HT29 cell line)
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile<10Antimicrobial and anticancer potential

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indazole derivatives:

  • Synthesis and Evaluation : A study by Cao et al. synthesized various indazole derivatives and evaluated their inhibitory effects on kinases involved in cancer pathways. The results indicated that certain derivatives exhibited significant potency against specific cancer cell lines .
  • Pharmacological Characterization : Research has highlighted the pharmacological properties of these compounds in preclinical models. For instance, one study reported that a derivative demonstrated good oral bioavailability and acceptable off-target activity in rodent models .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the indazole ring can significantly influence biological activity. For example, substituents at the 4-position have been shown to enhance inhibitory effects against certain targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
Reactant of Route 2
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile

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